4-[5-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine
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Overview
Description
4-[5-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine is a complex organic compound that features a combination of a trimethoxyphenyl group, a triazole ring, and an oxadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine typically involves multiple steps, starting with the preparation of the trimethoxyphenyl derivative. One common method involves the reaction of 3,4,5-trimethoxybenzaldehyde with appropriate reagents to form the desired intermediate . This intermediate is then subjected to cyclization reactions to form the triazole and oxadiazole rings .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of advanced catalysts and controlled reaction environments to ensure efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
4-[5-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
4-[5-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-[5-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit various enzymes and proteins, such as tubulin and heat shock protein 90 (Hsp90) . The triazole and oxadiazole rings contribute to the compound’s ability to bind to these targets and exert its biological effects .
Comparison with Similar Compounds
Similar Compounds
Combretastatin A-4: A potent tubulin inhibitor with a similar trimethoxyphenyl group.
Podophyllotoxin: Another compound with a trimethoxyphenyl group, used in cancer treatment.
Trimetrexate: A dihydrofolate reductase inhibitor with a trimethoxyphenyl group.
Uniqueness
4-[5-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine is unique due to its combination of the triazole and oxadiazole rings, which provide additional binding sites and enhance its biological activity compared to other similar compounds .
Properties
Molecular Formula |
C13H14N6O4 |
---|---|
Molecular Weight |
318.29 g/mol |
IUPAC Name |
4-[5-(3,4,5-trimethoxyphenyl)triazol-1-yl]-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C13H14N6O4/c1-20-9-4-7(5-10(21-2)11(9)22-3)8-6-15-18-19(8)13-12(14)16-23-17-13/h4-6H,1-3H3,(H2,14,16) |
InChI Key |
RLVVIXCUDGZSGN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CN=NN2C3=NON=C3N |
Origin of Product |
United States |
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